(1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-carboxylic acid

Description

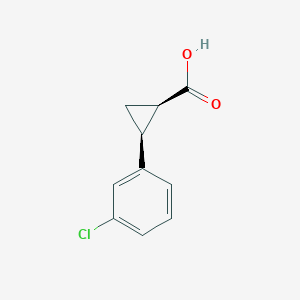

(1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a carboxylic acid group and a 3-chlorophenyl substituent. The stereochemistry (1R,2S) confers distinct spatial arrangements that influence its physicochemical properties and biological interactions. Cyclopropane rings are known for their strain-induced reactivity, while the 3-chlorophenyl group introduces electron-withdrawing effects, modulating acidity and binding affinity. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and receptor modulators .

Properties

Molecular Formula |

C10H9ClO2 |

|---|---|

Molecular Weight |

196.63 g/mol |

IUPAC Name |

(1R,2S)-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H9ClO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9-/m1/s1 |

InChI Key |

YGWYJGWUNQIPPV-RKDXNWHRSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)Cl |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using reagents such as diazo compounds or carbenes. One common method is the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple to generate the cyclopropane ring . Another approach involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the chlorophenyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylates, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemistry: In chemistry, (1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. Its chiral nature allows for investigations into stereochemistry and its impact on biological activity .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

2-(2-Chlorophenyl) Isomer

- Compound : (1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid (CAS 1181230-38-5)

- Key Differences :

4-Fluorophenyl Derivative

Functional Group Modifications

Hydroxymethyl Substituent

- Compound : (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid (CAS 66823-04-9)

- Key Differences: Hydroxymethyl group increases hydrophilicity (logP reduction by ~1.5 units). Potential for hydrogen bonding, enhancing solubility in aqueous media .

Cyano Group Incorporation

- Compound: trans-2-Cyanocyclopropanecarboxylic acid (CAS 39891-82-2)

- Key Differences: Cyano group’s strong electron-withdrawing effect lowers carboxylic acid pKa (~1.5–2.0). Alters metabolic stability due to nitrile group reactivity .

Stereochemical Variations

(1S,2S)-2-(2-Methylphenyl) Derivative

- Compound : (1S,2S)-2-(2-Methylphenyl)cyclopropanecarboxylic acid (CAS 1821747-79-8)

- Key Differences :

rac-(1R,2S)-2-(Pyridin-4-yl) Analogs

Pharmacologically Active Derivatives

BMS-978587 (IDO Inhibitor)

- Compound: (1R,2S)-2-[4-(Di-isobutylamino)-3-(3-(p-tolyl)ureido)phenyl]cyclopropanecarboxylic acid

- Key Differences: Bulky di-isobutylamino and ureido groups enhance binding to indoleamine 2,3-dioxygenase (IDO). IC₅₀ values in low nanomolar range, highlighting the impact of substituent complexity on potency .

Biological Activity

(1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative recognized for its unique stereochemistry and potential biological activity. This compound, with the molecular formula C10H9ClO2 and a molecular weight of approximately 196.63 g/mol, has garnered interest in various fields, including medicinal chemistry and pharmacology. Its biological activity is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors.

The compound's structure features a cyclopropane ring attached to a carboxylic acid group and a 3-chlorophenyl substituent. The chiral nature of the compound significantly influences its physical and chemical properties, which are crucial for its biological interactions.

The biological activity of this compound involves its ability to modulate the activity of various enzymes and receptors. Research indicates that it may interact with cytochrome P450 enzymes, influencing metabolic pathways. The precise mechanisms can vary depending on the specific biological target involved.

Biological Activity Overview

- Enzyme Modulation : The compound has shown potential in altering the activity of specific enzymes, particularly those involved in drug metabolism.

- Pharmacological Applications : Its unique structure makes it a candidate for drug development, particularly in creating new therapeutic agents.

- Antimicrobial Activity : Studies suggest that cyclopropane-containing compounds can exhibit antibacterial and antifungal properties.

Case Studies

-

Interaction with Cytochrome P450 Enzymes :

- A study demonstrated that this compound interacts with cytochrome P450 isoforms, leading to altered metabolic rates for various substrates. This interaction is pivotal for understanding its pharmacokinetic properties .

-

Antimicrobial Properties :

- In vitro studies indicated that this compound exhibits significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be within the range of 0.5 to 4 µg/mL .

- Therapeutic Potential :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.